3-(Hydroxymethylene)indolin-2-one
Overview
Description
“3-(Hydroxymethylene)indolin-2-one” is a chemical compound that has been studied for its potential applications12. It is derived from naturally grown plants3.
Synthesis Analysis
The synthesis of 3-substituted-3-hydroxyindolin-2-ones, which includes “3-(Hydroxymethylene)indolin-2-one”, has been achieved via a one-pot synthesis method1. This involves a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions1.
Molecular Structure Analysis
The molecular structure of “3-(Hydroxymethylene)indolin-2-one” has been confirmed by single crystal XRD analysis1.
Chemical Reactions Analysis
The synthesized 3-hydroxyindolin-2-one derivatives, when treated with an inorganic base at high temperature, lead to an interesting o-arylated product of 1,3-cyclohexandione1.
Scientific Research Applications
Anticancer Potential
3-(Hydroxymethylene)indolin-2-one derivatives have shown promise as potential anticancer agents. A study by Penthala et al. (2010) synthesized novel analogs of this compound, which exhibited significant in vitro cytotoxicity against various human tumor cell lines. Particularly, certain analogs showed promising GI(50) values against non-small cell lung cancer and melanoma cell lines.
Chemical Synthesis and Modifications
The compound has been a subject of interest in chemical synthesis. Jha et al. (2011) developed a method for synthesizing mono-, di-, and tri-acetylated indoles from indolin-2-ones. This approach involves a two-step reaction sequence, demonstrating the versatility of 3-(Hydroxymethylene)indolin-2-one in chemical transformations.
Biological Activity and Drug Development
Research by Bargavi et al. (2021) on isatin derivatives, closely related to 3-(Hydroxymethylene)indolin-2-one, involved synthesis, crystal structure analysis, and biological activity studies. These derivatives demonstrated antibacterial and antifungal activities, highlighting the potential of 3-(Hydroxymethylene)indolin-2-one in the development of new antimicrobial agents.
Green Chemistry and Eco-Friendly Synthesis
The compound has also been a focus in the field of green chemistry. Chouhan et al. (2011) developed an eco-friendly method for synthesizing 3-hydroxy-3-aminomethylindolin-2-ones, a derivative of 3-(Hydroxymethylene)indolin-2-one, demonstrating an environmentally conscious approach to chemical synthesis.
Anti-Inflammatory Properties
A recent study by Kim et al. (2023) explored the anti-inflammatory activity of 3-substituted-indolin-2-one derivatives. The research found that certain derivatives, including those related to 3-(Hydroxymethylene)indolin-2-one, exhibited significant inhibition of nitric oxide production and suppressed pro-inflammatory cytokines, suggesting potential applications in anti-inflammatory drug development.
Safety And Hazards
The safety data sheet for “3-(Hydroxymethylene)indolin-2-one” indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315)4.
Future Directions
The anti-inflammatory activity of 3-(3-hydroxyphenyl)-indolin-2-one suggests that it could be considered for future research2. The development of a variety of 3-hydroxyindolin-2-ones under metal-free conditions also opens up new possibilities for the synthesis of other similar compounds1.
properties
IUPAC Name |
2-hydroxy-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUCUNQXFYLSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219341 | |
Record name | (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethylene)indolin-2-one | |
CAS RN |
265107-68-4 | |
Record name | (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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